
8-(Pyrrol-1-yl)isoquinoline
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Overview
Description
8-(Pyrrol-1-yl)isoquinoline is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
8-(Pyrrol-1-yl)isoquinoline exhibits a range of biological activities, making it a candidate for further pharmacological exploration:
- Anticancer Activity : Compounds based on the pyrroloisoquinoline scaffold have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB231) and cervical (HeLa) cancers. Studies indicate that these compounds can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .
- Neuroprotective Effects : Research has indicated that derivatives of this compound may interact with tau proteins implicated in neurodegenerative diseases such as Alzheimer's disease. The ability to bind effectively to these proteins suggests potential therapeutic applications in treating neurodegeneration .
Case Studies
Chemical Reactions Analysis
Thorpe–Ziegler Cyclization for Thieno-Isoquinoline Formation
Intramolecular cyclization of tetrahydroisoquinoline-3-thiones with sodium ethoxide generates thieno[2,3-c]isoquinolines, which are precursors for pyrrolyl derivatives .
Reaction Pathway :
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S-Alkylation : Reaction of 7-acetyl-8-aryl-tetrahydroisoquinoline-3-thiones (3a,b ) with N-aryl-2-chloroacetamides (4a–e ) yields intermediates 5a–g .
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Cyclization : Heating 5a–g in ethanol with sodium ethoxide triggers intramolecular nucleophilic attack, forming thieno-isoquinolines 6a–g .
Optimized Conditions :
-
Catalyst: Sodium ethoxide (0.1 g Na in 30 mL ethanol)
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Temperature: Reflux (78°C)
[3+2] and [4+2] Annulation Reactions
Copper-catalyzed annulation of ketoxime acetates with ynals enables regioselective access to pyrrole-annelated isoquinolines .
Catalyst Screening :
Catalyst | Solvent | Yield (%) | Product Ratio (Pyrrole:Isoquinoline) |
---|---|---|---|
None | Acetonitrile | 0 | – |
CuBr | Acetonitrile | 82 | 4:1 |
CuCl | Acetonitrile | 72 | 3:1 |
Key Observations :
Acid-Mediated Cyclization in Hexafluoroisopropanol (HFIP)
HFIP facilitates proton migration and Wagner–Meerwein rearrangements to form lactone-annelated pyrrolo[2,1-a]isoquinolines .
Proposed Mechanism :
-
HFIP polarizes the enamine moiety, enabling pyrrole ring formation.
2. -Hydride shift generates a carbocation intermediate.
Substituent Effects :
R Group on Isoquinoline | Product Yield (%) |
---|---|
Isopropyl | 64 |
p-NO₂-Phenyl | 50 |
p-OMe-Phenyl | 58 |
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-pyrrol-1-ylisoquinoline |
InChI |
InChI=1S/C13H10N2/c1-2-9-15(8-1)13-5-3-4-11-6-7-14-10-12(11)13/h1-10H |
InChI Key |
YYHXNLCQPSAQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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